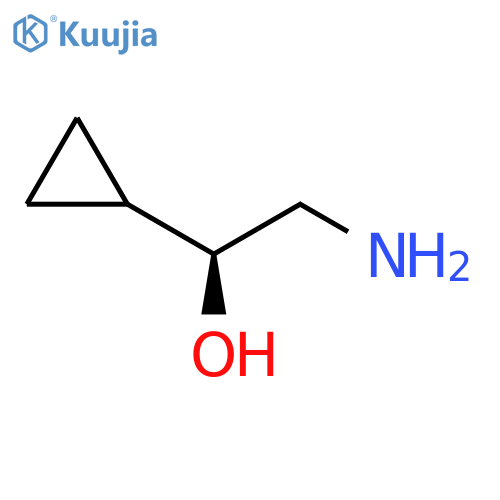

Cas no 2227875-97-8 ((1S)-2-amino-1-cyclopropylethan-1-ol)

(1S)-2-amino-1-cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- Cyclopropanemethanol, α-(aminomethyl)-, (αS)-

- (S)-2-Amino-1-cyclopropylethanol

- (1S)-2-amino-1-cyclopropylethan-1-ol

- (S)-2-Amino-1-cyclopropylethan-1-ol

- EN300-1836069

- 2227875-97-8

- SCHEMBL23724946

-

- インチ: 1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m1/s1

- InChIKey: JCAJMHONCHYTCA-RXMQYKEDSA-N

- ほほえんだ: [C@@H](C1CC1)(O)CN

計算された属性

- せいみつぶんしりょう: 101.084063974g/mol

- どういたいしつりょう: 101.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 61.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.123±0.06 g/cm3(Predicted)

- ふってん: 221.2±13.0 °C(Predicted)

- 酸性度係数(pKa): 12.78±0.35(Predicted)

(1S)-2-amino-1-cyclopropylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1836069-10.0g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1836069-1.0g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1836069-0.1g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1836069-0.05g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1836069-0.25g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1836069-0.5g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1836069-1g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1836069-10g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1836069-2.5g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1836069-5.0g |

(1S)-2-amino-1-cyclopropylethan-1-ol |

2227875-97-8 | 5g |

$4475.0 | 2023-06-03 |

(1S)-2-amino-1-cyclopropylethan-1-ol 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

(1S)-2-amino-1-cyclopropylethan-1-olに関する追加情報

(1S)-2-アミノ-1-シクロプロピルエタン-1-オール(CAS No. 2227875-97-8)の化学的特性と応用分野

(1S)-2-アミノ-1-シクロプロピルエタン-1-オールは、光学活性を有するアミノアルコール化合物の一種であり、医薬品中間体やキラルビルディングブロックとして注目されています。CAS番号2227875-97-8で特定されるこの化合物は、シクロプロピル基とヒドロキシル基が立体選択的に配置されたユニークな構造を持ち、近年の創薬研究で需要が高まっています。

この化合物の最大の特徴は、その立体特異性にあります。(1S)-配置を有するため、酵素阻害剤や受容体リガンドの設計において、他の立体異性体よりも優れた生物学的活性を示すケースが報告されています。特にタンパク質-リガンド相互作用の最適化において、分子認識の精度を向上させる役割が期待されています。

合成化学の観点からは、シクロプロピル環の導入が鍵工程となります。近年の研究では、金属触媒反応や光反応を利用した効率的な合成法の開発が進んでおり、グリーンケミストリーの原則に沿った製造プロセスも検討されています。このような合成手法の進歩により、スケールアップ生産の可能性も広がっています。

応用分野では、抗ウイルス剤や中枢神経系治療薬の開発候補としての潜在性が特に注目されています。2023年の研究報告によれば、類似構造を持つ化合物がRNAウイルスの複製阻害活性を示したことから、新興感染症対策への応用が期待されています。また、神経保護作用に関する予備的なデータも発表されており、神経変性疾患治療への展開可能性が研究されています。

市場動向を分析すると、キラル医薬品の需要増加に伴い、このような光学活性アミノアルコールの重要性が高まっています。製薬企業のアンケート調査では、分子複雑性の高い中間体の調達が課題となっており、2227875-97-8のような化合物の安定供給が求められています。この背景には、個別化医療の進展や精密医療へのシフトが影響しています。

品質管理面では、光学純度の確保が最も重要なポイントとなります。最新の分析技術として、超臨界流体クロマトグラフィー(SFC)や円二色性測定法が採用されるケースが増えています。また、結晶多形の制御に関する研究も進んでおり、製剤化プロセスにおける安定性向上が図られています。

環境対応の観点では、この化合物の生分解性に関するデータ蓄積が進められています。欧州を中心としたサステナブルケミストリーの潮流を受けて、環境負荷評価の実施が標準化されつつあります。特に水生生物への影響評価が重点項目となっており、グリーン溶媒を使用した精製方法の開発が進められています。

将来展望としては、AI創薬プラットフォームとの連携が期待されています。機械学習アルゴリズムを用いた構造活性相関解析により、新たな適応症候群の発見が加速する可能性があります。また、フロー化学技術との組み合わせによる連続生産システムの構築も、コスト削減の観点から注目されています。

学術研究のトレンドとしては、タンパク質結晶学との融合が進んでいます。この化合物と各種酵素との複合体構造が解明されることで、より合理的なドラッグデザインが可能になると期待されています。特にX線自由電子レーザー(XFEL)を用いた時間分解構造解析の応用が注目されています。

安全性に関する知見としては、現時点で重大な毒性プロファイルは報告されていませんが、代謝安定性の詳細な評価が必要とされています。最近のADME研究では、肝代謝酵素との相互作用パターンが詳細に調べられており、薬物動態予測の精度向上が図られています。

知的財産の状況を確認すると、2227875-97-8に関連する特許出願が近年増加傾向にあります。特に製法特許と医薬用途特許の両面で活発な活動が見られます。この傾向は、当該化合物の創薬ポテンシャルが業界で広く認識されている証左と言えます。

サプライチェーンに関する情報では、GMP準拠の製造施設を持つサプライヤーが増えつつあります。これは、医薬品規制の国際的調和が進む中で、グローバル調達に対応するための動きです。また、安定同位体標識体の供給体制も整備され始めており、薬物体内動態研究の需要に対応しています。

最後に、この化合物の研究開発における学際的アプローチの重要性が高まっています。計算化学、合成化学、構造生物学の専門家が協力することで、新たな応用可能性が開拓されています。特にフラグメントベース創薬の分野では、重要な分子骨格としての地位を確立しつつあります。

2227875-97-8 ((1S)-2-amino-1-cyclopropylethan-1-ol) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)